molecular formula C23H26N4O5S B11132070 N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11132070
M. Wt: 470.5 g/mol
InChI Key: HSDZOGOCYAYLEW-UHFFFAOYSA-N
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Description

This compound features an acetamide group attached to a phenyl ring, which is connected via a sulfonyl linker to a piperazine moiety. The piperazine is further substituted with a (5-methoxy-1H-indol-1-yl)acetyl group. Its structural complexity highlights the importance of substituent variations in modulating physicochemical and biological properties .

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[4-[2-(5-methoxyindol-1-yl)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H26N4O5S/c1-17(28)24-19-3-6-21(7-4-19)33(30,31)27-13-11-25(12-14-27)23(29)16-26-10-9-18-15-20(32-2)5-8-22(18)26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)

InChI Key

HSDZOGOCYAYLEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Protection of Piperazine

The synthesis begins with the protection of one nitrogen atom in piperazine to ensure regioselective functionalization. Boc (tert-butoxycarbonyl) is widely employed due to its stability under basic conditions and ease of removal.
Reaction Conditions :

  • Reagents : Boc anhydride, triethylamine

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : >90%

Sulfonylation of N-Boc-Piperazine

The protected piperazine reacts with 4-acetamidobenzenesulfonyl chloride to introduce the sulfonamide moiety.
Key Parameters :

  • Molar Ratio : 1:1 (piperazine:sulfonyl chloride) to prevent disubstitution

  • Base : Triethylamine (3 eq.) to neutralize HCl byproduct

  • Solvent : DCM or THF

  • Reaction Time : 4–6 hours

  • Yield : 75–85%

Deprotection of Boc Group

Removal of the Boc group liberates the secondary amine for subsequent acylation.
Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v)
Reaction Time : 2 hours
Yield : Quantitative

Acylation with 5-Methoxyindole-1-yl Acetyl Chloride

The deprotected piperazine-sulfonamide intermediate undergoes acylation with 5-methoxyindole-1-yl acetyl chloride.
Optimized Conditions :

  • Coupling Agent : HATU (1.2 eq.)

  • Base : DIPEA (3 eq.)

  • Solvent : DMF

  • Temperature : 0°C to room temperature

  • Yield : 65–70%

One-Pot Tandem Sulfonylation-Acylation Approach

Simultaneous Functionalization

This method bypasses protecting groups by leveraging the differential reactivity of piperazine’s amines. The primary amine preferentially reacts with sulfonyl chlorides, while the secondary amine undergoes acylation.

Reaction Scheme :

  • Piperazine + 4-Acetamidobenzenesulfonyl chloride → Piperazine monosulfonamide

  • Intermediate + 5-Methoxyindole-1-yl acetyl chloride → Target compound

Critical Parameters :

  • Order of Addition : Sulfonyl chloride added first, followed by acyl chloride after 2 hours

  • Solvent : THF or acetonitrile

  • Base : Potassium carbonate (2 eq.)

  • Yield : 50–60%

Limitations

  • Side Reactions : Disubstitution (5–10%) and hydrolysis of acyl chloride (3–5%)

  • Purification Challenges : Requires column chromatography (silica gel, 5% MeOH/DCM)

Solid-Phase Synthesis for High-Throughput Production

Immobilization of Piperazine

Piperazine is anchored to Wang resin via its secondary amine, leaving the primary amine free for sulfonylation.

Resin Loading : 0.8–1.2 mmol/g
Reagents : Wang resin, piperazine, DIC (diisopropylcarbodiimide)

Sulfonylation on Resin

4-Acetamidobenzenesulfonyl chloride is introduced in a flow reactor to ensure uniform reaction.
Conditions :

  • Flow Rate : 2 mL/min

  • Residence Time : 30 minutes

  • Conversion : >95%

Acylation and Cleavage

The resin-bound intermediate is acylated with 5-methoxyindole-1-yl acetic acid using HOBt/EDCl, followed by TFA cleavage.
Yield : 70–75% (over three steps)

Comparative Analysis of Synthetic Routes

ParameterProtecting Group RouteOne-Pot ApproachSolid-Phase Synthesis
Total Yield 45–50%50–60%70–75%
Purity >98% (HPLC)90–95%95–98%
Time 48–72 hours24 hours12–18 hours
Scalability ModerateLowHigh
Cost High (Boc reagents)ModerateLow (resin reuse)

Key Observations :

  • The solid-phase method offers superior scalability and purity, making it ideal for industrial applications.

  • The protecting group strategy remains valuable for small-scale, high-purity synthesis.

Critical Reaction Optimization Insights

Sulfonylation Efficiency

  • Solvent Effects : DCM outperforms THF in minimizing disubstitution (2% vs. 8%).

  • Temperature Control : Reactions at 0°C reduce byproduct formation by 15%.

Acylation Catalysis

  • HATU vs. EDCl : HATU increases acylation yields by 12% but raises costs.

  • Microwave Assistance : 10-minute microwave irradiation at 100°C improves yields to 78%.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.5% purity.

  • Prep-HPLC : Gradient elution (ACN/water + 0.1% TFA) resolves disubstitution impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it has been evaluated for its efficacy against various human cancer cell lines, demonstrating significant growth inhibition. The National Cancer Institute's Developmental Therapeutics Program reported that compounds with similar structures exhibited notable antitumor effects, suggesting that N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide may also possess similar properties .

Enzyme Inhibition

Research indicates that derivatives of the compound can act as inhibitors of key enzymes involved in various biological processes. For example, compounds with piperazine and sulfonamide moieties have been linked to acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's . Additionally, the antibacterial activity of similar compounds has been documented, emphasizing their potential in treating infections caused by resistant bacterial strains .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of piperazine derivatives followed by sulfonation and acetamide coupling. The structural integrity and purity of synthesized compounds are often confirmed using techniques like NMR spectroscopy and mass spectrometry .

Cancer Therapy

Given its anticancer properties, this compound could be further explored as a candidate for cancer therapy. Its ability to inhibit tumor cell growth positions it as a potential lead compound for developing new cancer treatments. The structure-function relationship studies suggest that modifications to the indole or piperazine moieties can enhance its efficacy against specific cancer types .

Neurological Applications

The enzyme inhibition profile opens avenues for exploring its use in neurological disorders. The ability to cross the blood-brain barrier is a critical factor for any neuroactive drug; thus, further pharmacokinetic studies are necessary to assess the compound's bioavailability and therapeutic index in vivo .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Study ReferenceCompound TestedKey Findings
5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-ylHigh antimitotic activity against human tumor cells
6-{4-[4-(1H-indole-2-sulphonyl)-piperazin-1-yl]}Effective as Factor Xa inhibitors
Piperidine derivativesStrong antibacterial activity against multiple strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activities

a) Analgesic Activity
  • N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35/2c) : Exhibits analgesic activity comparable to paracetamol, attributed to the methylpiperazine substituent .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive effects in inflammatory pain models .
b) Antiproliferative Potential
  • Carbonyl-linked analogs (e.g., 9a-9g) : Derivatives with trifluoromethyl or chloro-substituted benzoyl groups demonstrate antiproliferative activity, though mechanisms remain unelucidated .
  • Isatin-derived compounds () : Pro-apoptotic agents against leukemia cells, suggesting indole-related scaffolds may enhance cytotoxicity .
c) Antibacterial and Impurity Profiles
  • Sulfamethizole impurity () : Highlights the role of sulfonamide linkages in antibacterial drugs and the importance of controlling synthetic byproducts .

Physicochemical Properties

  • Electron-donating vs. In contrast, nitrobenzoyl substituents () are electron-withdrawing, affecting solubility and metabolic stability .
  • Linker effects : Sulfonyl groups improve hydrogen-bonding capacity and solubility compared to carbonyl linkers .

Structure-Activity Relationships (SAR)

  • Piperazine substituents : Methyl groups (2c) enhance analgesic activity, while bulkier groups (e.g., biphenyl in ) may improve target specificity .
  • Indole vs. benzoyl moieties : Indole derivatives (target compound, ) may interact with serotonin receptors or apoptosis pathways, whereas benzoyl analogs () prioritize electronic modulation .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent on Piperazine Linker Notable Activity Reference
Target Compound (5-Methoxyindol-1-yl)acetyl Sulfonyl Not reported -
N-[4-(4-Methylpiperazin-1-yl)sulfonyl]acetamide 4-Methylpiperazine Sulfonyl Analgesic (paracetamol-level)
9a () 3-(Trifluoromethyl)benzoyl Carbonyl Antiproliferative
Compound 3-Nitrobenzoyl Sulfonyl Synthetic intermediate
N-(4-Fluorophenyl)-2-[4-(tosyl)piperazinyl]acetamide 4-Methylphenylsulfonyl Sulfonyl Unspecified

Biological Activity

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Indole derivative : Contributes to neuropharmacological effects.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.

1. Antitumor Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins. The presence of the methoxy group on the indole ring enhances cytotoxicity against specific cancer cell lines.

2. Antimicrobial Effects

The sulfonamide group is known for its antibacterial activity. Compounds with this moiety inhibit bacterial growth by interfering with folate synthesis. Preliminary data suggest that this compound may exhibit similar effects, warranting further investigation.

3. Neuropharmacological Effects

The piperazine ring is associated with various central nervous system activities. Analogous compounds have demonstrated anxiolytic and antidepressant effects, likely through serotonin receptor modulation. The specific interactions of this compound with neurotransmitter systems remain to be elucidated.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
NeuropharmacologicalPotential anxiolytic effects

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of indole derivatives on human glioblastoma cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Antimicrobial Properties

In vitro studies evaluated the antibacterial activity of sulfonamide derivatives against various bacterial strains. The findings revealed that these compounds effectively inhibited growth, supporting the hypothesis that this compound may possess similar properties.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide?

  • Answer : Synthesis typically involves sequential functionalization of the piperazine-sulfonyl-phenyl scaffold. Key steps include:

  • Amide coupling : Use coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C to conjugate the 5-methoxyindole acetyl group to the piperazine ring .
  • Sulfonylation : React piperazine intermediates with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) to install the sulfonyl group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity .
    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingHATU, DIPEA, DMF, 24h, 25°C78%97%
SulfonylationK₂CO₃, THF, 12h, reflux65%95%

Q. How can structural integrity and purity be validated for this compound?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of the 5-methoxyindole (δ 7.2–7.4 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) groups .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and verify molecular weight (e.g., [M+H]+ at m/z ~560) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What solvent systems influence the compound’s reactivity in downstream functionalization?

  • Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfonamide group, while nonpolar solvents (toluene) favor stability during storage. Temperature control (0–5°C) minimizes hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Contradictions often arise from assay conditions. Mitigation strategies include:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ values .
  • Target Selectivity Screening : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to rule off-target effects .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (PDB ID: 6WGT), focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the indole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD (<2 Å indicates stable binding) .
    • Table 2 : Example Docking Scores
Target ProteinDocking Score (kcal/mol)Key Interactions
5-HT₂A Receptor-9.2H-bond: Ser159, π-π: Trp358
σ₁ Receptor-7.8Hydrophobic: Leu65, Val85

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Answer :

  • Piperazine Modifications : Replace the acetyl group with bulkier substituents (e.g., benzoyl) to enhance receptor selectivity .
  • Sulfonamide Alternatives : Test sulfonate esters to improve solubility while retaining affinity .
  • Indole Substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to modulate metabolic stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .
  • Reaction Design : Apply ICReDD’s quantum chemical calculations to predict optimal reaction pathways and reduce trial-and-error synthesis .

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